2-Methylfuran-3-carbohydrazide
Overview
Description
2-Methylfuran-3-carbohydrazide is a compound that can be derived from furan-based precursors. It is related to various furan derivatives that have been studied for their potential applications in organic synthesis and pharmaceutical chemistry. The compound is part of a broader class of chemicals that are of interest due to their biological activity and presence in various natural products and drugs .
Synthesis Analysis
The synthesis of related furan derivatives has been explored through various methods. For instance, the Kishner reduction of 2-furylhydrazone leads to the formation of 2-methylene-2,3-dihydrofuran, which is a highly reactive intermediate for further chemical transformations . Another approach involves a multienzymatic stereoselective cascade process to obtain enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for biologically active compounds . Additionally, the synthesis of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans has been achieved with high stereoselectivity using potassium carbonate as a base .
Molecular Structure Analysis
The molecular structure of related carbohydrazides has been characterized using various spectroscopic techniques and computational studies. For example, novel (E)-N'-(1-p-tolylethylidene)furan-2-carbohydrazide was synthesized and its structure confirmed by single crystal X-ray diffraction. Computational methods such as DFT and HF were used to analyze the molecular geometry and vibrational frequencies, providing insights into the stability and geometry of the molecule . Similarly, [3-(hydroxyimino)butan-2-ylidene]furan-2'-carbohydrazide was characterized and studied using both experimental and computational techniques, which showed good agreement between the two .
Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. For instance, 2-methylene-2,3-dihydrofuran has been shown to be an excellent ene in the carbonyl-ene reaction, reacting with various aldehydes to produce alcohols with high enantiomeric excess . The reactivity of furan derivatives with nitrogen-containing nucleophiles has also been explored, leading to the formation of amidines and amidrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a related solvent, have been extensively studied due to its derivation from renewable resources and its potential as an environmentally benign solvent. Its low miscibility with water, high boiling point, and remarkable stability make it suitable for various applications in organic chemistry, including organometallics, organocatalysis, and biotransformations . These properties are indicative of the potential utility of 2-methylfuran-3-carbohydrazide and related compounds in various chemical processes.
Safety And Hazards
Future Directions
Furanic compounds like 2-Methylfuran-3-carbohydrazide have potential applications in various fields, including the chemical industry, where there is a growing interest in switching from traditional resources such as crude oil to biomass . The spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) suggests promising future directions .
properties
IUPAC Name |
2-methylfuran-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJEDANHVDMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365763 | |
Record name | 2-methylfuran-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylfuran-3-carbohydrazide | |
CAS RN |
315672-60-7 | |
Record name | 2-methylfuran-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315672-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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